2-(3-Fluorophenoxy)ethanol

Overview

Description

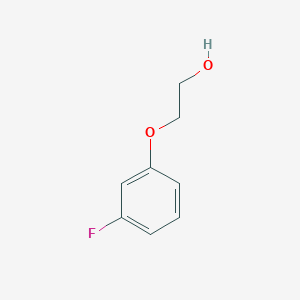

2-(3-Fluorophenoxy)ethanol is an organic compound with the molecular formula C8H9FO2 It is a derivative of phenoxyethanol, where a fluorine atom is substituted at the third position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Fluorophenoxy)ethanol can be synthesized through several methods. One common approach involves the reaction of 3-fluorophenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained below the boiling point of the reaction mixture to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phenolate and monohalohydrin. The phenolate is reacted with monohalohydrin at controlled temperatures to produce the desired product. This method is advantageous due to its scalability and the high purity of the resulting compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenoxy)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-fluorobenzaldehyde or 3-fluorobenzoic acid, while reduction can produce various alcohol derivatives .

Scientific Research Applications

2-(3-Fluorophenoxy)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenoxy)ethanol involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The presence of the fluorine atom enhances its reactivity and stability, making it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Phenoxyethanol: The parent compound, lacking the fluorine substitution.

2-(4-Fluorophenoxy)ethanol: Similar structure but with the fluorine atom at the fourth position.

2-(2-Fluorophenoxy)ethanol: Fluorine atom at the second position.

Uniqueness

2-(3-Fluorophenoxy)ethanol is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical properties.

Biological Activity

2-(3-Fluorophenoxy)ethanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by the presence of a fluorinated phenoxy group, suggests possible interactions with various biological macromolecules, including enzymes and receptors. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

The compound this compound features a hydroxyl group attached to an ethyl chain, which is further connected to a phenoxy ring with a fluorine substituent. This specific substitution pattern can influence its reactivity and biological interactions.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties . The presence of the fluorine atom can enhance lipophilicity, potentially allowing better membrane penetration and increased efficacy against bacterial strains.

- Case Study : In vitro assays demonstrated that compounds with similar structures inhibited bacterial growth effectively, indicating the potential for this compound to act as an antimicrobial agent .

Enzyme Inhibition

The compound's ability to interact with various enzymes is significant for its biological activity.

- Mechanism of Action : It may function as an enzyme inhibitor, impacting metabolic pathways associated with disease processes. For example, it could inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways in cancer cells .

| Enzyme Target | Inhibition Activity | Reference |

|---|---|---|

| Bacterial Enzymes | Moderate inhibition observed | |

| Cancer Metabolic Pathways | Potential inhibition suggested |

Cytotoxicity

Research indicates that this compound might exhibit cytotoxic effects against certain cancer cell lines.

- Cell Line Studies : Preliminary cytotoxicity assays have shown varying degrees of effectiveness against breast cancer cell lines (e.g., MCF-7), suggesting its potential role in cancer therapeutics .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and its biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Fluorophenoxy)ethanol, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-fluorophenol and ethylene oxide or a haloethanol derivative. For example, a base (e.g., NaOH) facilitates deprotonation of 3-fluorophenol, enabling attack on ethylene oxide or 2-chloroethanol. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or distillation removes unreacted starting materials.

Similar methodologies are validated in the synthesis of structurally related compounds like 2-(2-chlorophenoxy)ethanol, where oxidation/reduction steps are also critical .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features like the fluorophenoxy group?

- Methodological Answer :

- NMR : H NMR shows distinct splitting patterns due to coupling with the fluorine atom (e.g., aromatic protons adjacent to F exhibit ~8–12 Hz). The ethanol moiety’s -CHOH group resonates at δ 3.6–3.8 ppm.

- FTIR : Stretching vibrations for C-O-C (ether) at ~1250 cm and -OH (broad, ~3400 cm).

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion [M+H]; fragmentation patterns identify loss of HO or fluorophenoxy groups.

Comparative analysis with non-fluorinated analogs (e.g., phenoxyethanol) highlights fluorine’s electronic effects .

Advanced Research Questions

Q. How does the electronic nature of the 3-fluorophenoxy group influence the compound's reactivity in nucleophilic or electrophilic reactions, and what experimental approaches can validate these effects?

- Methodological Answer : The electron-withdrawing fluorine atom decreases electron density on the aromatic ring, directing electrophilic substitution to the para position. Reactivity can be assessed via:

- Competitive Reactions : Compare reaction rates with non-fluorinated analogs (e.g., phenoxyethanol) in SN2 or electrophilic aromatic substitution.

- Computational Modeling : DFT calculations (e.g., Mulliken charges) quantify electron distribution.

Evidence from similar fluorinated compounds (e.g., 2-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol) confirms enhanced stability and regioselectivity .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives, particularly when comparing in vitro vs. in vivo data?

- Methodological Answer : Discrepancies often arise from metabolic instability or solubility differences. Strategies include:

- Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites in plasma or urine.

- Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG) or prodrug formulations.

- Dose-Response Calibration : Align in vitro IC values with physiologically achievable concentrations.

Guidelines from polyphenol metabolite studies emphasize rigorous in vivo validation criteria (e.g., mass spectrometry-based detection) .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the fluorophenoxy moiety in modulating target binding affinity, using this compound as a lead compound?

- Methodological Answer :

- Analog Synthesis : Replace fluorine with other halogens (Cl, Br) or electron-donating groups (OCH) to assess electronic effects.

- Binding Assays : Radioligand displacement or surface plasmon resonance (SPR) quantifies affinity for targets (e.g., enzymes, GPCRs).

- Molecular Docking : Align fluorinated derivatives with crystal structures of target proteins (e.g., cytochrome P450).

SAR frameworks from trifluoromethylphenyl-ureido compounds demonstrate fluorine’s role in enhancing lipophilicity and target engagement .

Properties

IUPAC Name |

2-(3-fluorophenoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYLHZORYOLQRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.